Cas no 887206-72-6 (7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid structure
887206-72-6 structure
商品名:7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
CAS番号:887206-72-6
MF:C8H4BrN3O2
メガワット:254.040260314941
MDL:MFCD04971945
CID:4658678
PubChem ID:2050115

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-BROMOPYRIDO[2,3-B]PYRAZINE-6-CARBOXYLIC ACID
    • 887206-72-6
    • EN300-237740
    • F1926-0026
    • AKOS002664550
    • 7-bromopyrido[2,3-b]pyrazine-6-carboxylicacid
    • 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
    • MDL: MFCD04971945
    • インチ: 1S/C8H4BrN3O2/c9-4-3-5-7(11-2-1-10-5)12-6(4)8(13)14/h1-3H,(H,13,14)
    • InChIKey: GHRJGGQQZPMOHM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(Br)C=C2C(N=CC=N2)=N1)=O

計算された属性

  • せいみつぶんしりょう: 252.94869g/mol
  • どういたいしつりょう: 252.94869g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1926-0026-0.25g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%+
0.25g
$345.0 2023-09-06
TRC
B281306-1g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6
1g
$ 750.00 2022-06-07
Enamine
EN300-237740-0.05g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%
0.05g
$612.0 2024-06-19
AN HUI ZE SHENG Technology Co., Ltd.
A01005012-1g
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 97%
1g
¥2013.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CB1926-0026-500mg
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%+
500mg
¥3784.00 2023-09-15
Enamine
EN300-237740-2.5g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-237740-10.0g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%
10.0g
$3131.0 2024-06-19
Chemenu
CM332627-1g
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%+
1g
$701 2023-01-18
A2B Chem LLC
AV80964-50mg
7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6 95%+
50mg
$562.00 2023-12-29
Enamine
EN300-237740-10g
7-bromopyrido[2,3-b]pyrazine-6-carboxylic acid
887206-72-6
10g
$3131.0 2023-09-15

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid 関連文献

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acidに関する追加情報

Recent Advances in the Study of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 887206-72-6)

7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 887206-72-6) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its pyridopyrazine core and bromo-substituent, serves as a versatile building block for the synthesis of various pharmacologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, anticancer agents, and other therapeutic modalities.

One of the key areas of research involving 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and the pyridopyrazine scaffold has been shown to exhibit high affinity for ATP-binding sites in various kinase domains. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to form key hydrogen bonds and hydrophobic interactions within the kinase pocket, leading to improved selectivity and efficacy.

In addition to its applications in kinase inhibition, 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid has also been investigated for its potential in targeted drug delivery systems. A recent preprint on bioRxiv described the conjugation of this compound with nanoparticles for the selective delivery of chemotherapeutic agents to tumor sites. The bromo-substituent was leveraged for facile functionalization, enabling the attachment of targeting ligands such as folic acid or peptides. Preliminary in vivo results showed enhanced tumor accumulation and reduced off-target effects, suggesting a promising avenue for future cancer therapies.

Another notable development is the use of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. A 2022 study in ACS Chemical Biology reported the successful incorporation of this compound into a PROTAC targeting BRD4, a protein implicated in various cancers. The bromo-substituent facilitated the attachment of a linker moiety, while the carboxylic acid group allowed for further derivatization. The resulting PROTAC demonstrated robust degradation of BRD4 in cell-based assays, underscoring the compound's versatility in chemical biology.

Despite these advancements, challenges remain in the optimization of 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid-based therapeutics. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling efforts, as reported in a 2023 article in the Journal of Chemical Information and Modeling, have provided insights into the physicochemical properties of this compound and its derivatives. These studies are expected to guide the rational design of next-generation molecules with improved pharmacokinetic profiles.

In conclusion, 7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid (CAS: 887206-72-6) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to targeted drug delivery and protein degradation. Ongoing research continues to uncover its potential, and future studies are likely to focus on addressing the current limitations while expanding its therapeutic scope. The compound's unique structural features and versatility make it a valuable tool for drug discovery and chemical biology.

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